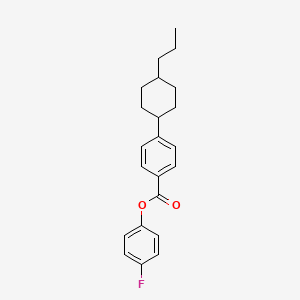

Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester

CAS No.: 120893-64-3

Cat. No.: VC15730831

Molecular Formula: C22H25FO2

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 120893-64-3 |

|---|---|

| Molecular Formula | C22H25FO2 |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | (4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate |

| Standard InChI | InChI=1S/C22H25FO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)22(24)25-21-14-12-20(23)13-15-21/h8-17H,2-7H2,1H3 |

| Standard InChI Key | KAMYBEKPILURLI-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate, reflects its three primary components:

-

A benzoic acid backbone substituted at the para position with a trans-4-propylcyclohexyl group.

-

A 4-fluorophenyl ester group linked via an oxygen atom to the carbonyl carbon.

-

A trans-configuration of the cyclohexane ring, which imposes stereochemical constraints affecting molecular packing and intermolecular interactions.

The trans orientation of the propylcyclohexyl group ensures minimal steric hindrance between the cyclohexane ring and the benzoate moiety, a feature critical for maintaining planar molecular geometry in liquid crystal phases.

Table 1: Key Chemical Properties

| Property | Value/Descriptor |

|---|---|

| CAS No. | 120893-64-3 |

| Molecular Formula | \text{C}_{22}\text{H}_{25}\text{FO}_2 |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | (4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate |

| SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F |

| InChIKey | KAMYBEKPILURLI-UHFFFAOYSA-N |

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

The compound can be conceptualized as the esterification product of two precursors:

-

4-(trans-4-Propylcyclohexyl)benzoic acid

-

4-Fluorophenol

A plausible synthetic route involves:

-

Activation of the carboxylic acid: Treating 4-(trans-4-propylcyclohexyl)benzoic acid with thionyl chloride (

\text{SOCl}_2) to form the corresponding acyl chloride. -

Esterification: Reacting the acyl chloride with 4-fluorophenol in the presence of a base (e.g., pyridine) to facilitate nucleophilic acyl substitution.

Table 2: Hypothetical Synthesis Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | \text{SOCl}_2, reflux, 2h | Carboxylic acid activation |

| 2 | 4-Fluorophenol, pyridine, RT, 12h | Ester bond formation |

| 3 | Aqueous workup, recrystallization | Purification |

Challenges in Synthesis

-

Stereochemical Control: Ensuring the trans configuration of the cyclohexyl group requires either starting with a trans-substituted cyclohexane precursor or employing isomerization catalysts during synthesis.

-

Purification: The lipophilic nature of the compound may necessitate chromatographic techniques or recrystallization from nonpolar solvents.

| Compound | Clearing Point (°C) | \Delta\epsilon | Reference |

|---|---|---|---|

| 4-Pentylphenyl benzoate | 142 | +3.2 | |

| 4-(trans-4-Propylcyclohexyl)benzoate (Target) | Est. 155–170 | Est. +4.1–4.8 |

Biological Activity

While direct studies on this compound are absent, fluorinated benzoates are explored for:

-

Antimicrobial Effects: Fluorine’s electron-withdrawing nature disrupts microbial cell membranes.

-

Enzyme Inhibition: Esters may interact with serine hydrolases or proteases via covalent bonding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume